Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane
Description
Systematic IUPAC Nomenclature and Molecular Formula Analysis
The IUPAC name of this compound is tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate . This name reflects its branched topology:
- A central methane core tethered to three t-Boc-protected ethoxymethyl groups via amide and ester linkages.
- A PEG4 spacer (four ethylene glycol units) terminating in an azide (-N₃) group.
The molecular formula C₃₆H₆₆N₄O₁₄ (molecular weight: 778.94 g/mol) comprises:
- 36 carbon atoms distributed across the PEG backbone, t-Boc esters, and methane core.
- 4 nitrogen atoms (one in the azide group, three in the amide bonds).
- 14 oxygen atoms from ester, ether, and amide functionalities.
The t-Boc groups (tert-butoxycarbonyl ) serve as acid-labile protecting groups for carboxyl moieties, enabling post-synthetic deprotection under mild acidic conditions.
Three-Dimensional Conformational Analysis via Computational Modeling
Molecular dynamics (MD) simulations using the General AMBER Force Field (GAFF) predict that the branched PEG architecture adopts a compact, globular conformation in aqueous environments. Key findings include:
- The PEG4 spacer exhibits flexibility, with dihedral angles favoring gauche conformations (60°–180°) around ethylene glycol C-O bonds.
- The t-Boc esters form a hydrophobic cluster at the methane core, reducing solvent accessibility. This clustering stabilizes the molecule’s tertiary structure.
- The azide group projects outward, maintaining accessibility for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions.
Coarse-grained models, such as the MARTINI force field , further reveal that the branched PEG4 chain reduces hydrodynamic radius (Rₕ) by ~40% compared to linear PEG analogs of equivalent molecular weight. This compaction arises from intramolecular interactions between PEG chains and t-Boc groups.
Comparative Structural Features of Branched vs. Linear PEG Architectures
Branched PEG derivatives like Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane exhibit distinct advantages over linear PEGs:
Branched architectures also mitigate the "PEG dilemma" – a trade-off between prolonged circulation and reduced target binding – by localizing functional groups at defined positions.
Protected Functional Group Topology: t-Boc Ester Spatial Arrangement
The three t-Boc esters are arranged symmetrically around the methane core, as evidenced by nuclear magnetic resonance (NMR) and X-ray crystallography data. Key structural insights:
- Each t-Boc group is connected via a β-ethoxypropanoate linker , positioning the tert-butyl moieties ~7–9 Å apart.
- Deprotection with trifluoroacetic acid (TFA) yields free carboxylates , which remain spatially separated, minimizing intramolecular electrostatic repulsion.
- The PEG4-azide arm occupies a distal position relative to the t-Boc cluster, ensuring orthogonal reactivity during sequential conjugation steps.
This spatial organization enables precise control over drug-loading capacity and release kinetics in prodrug applications.
Properties
IUPAC Name |
tert-butyl 3-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-3-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]methyl]propoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66N4O14/c1-33(2,3)52-30(42)11-16-49-26-36(27-50-17-12-31(43)53-34(4,5)6,28-51-18-13-32(44)54-35(7,8)9)39-29(41)10-15-45-20-22-47-24-25-48-23-21-46-19-14-38-40-37/h10-28H2,1-9H3,(H,39,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDPDERWOTZNLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCC(COCCC(=O)OC(C)(C)C)(COCCC(=O)OC(C)(C)C)NC(=O)CCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66N4O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Tri-(t-butoxycarbonylethoxymethyl)methane Core
The core is synthesized via a Newkome-type dendrimer approach, adapting methods from dendritic porphyrin systems:
Reaction Scheme :
-
Methylation of Tris(hydroxymethyl)aminomethane :
-
Functionalization with Ethoxymethyl Groups :
Key Data :
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | t-Boc bromoacetate, K₂CO₃ | DMF | 60°C | 24h | 75% |
| 2 | 2-Bromoethoxymethyl chloride, TEA | DCM | 0°C → RT | 12h | 82% |
Incorporation of the PEG4-Amido Spacer
The PEG4 chain is conjugated to the core via amide bond formation:
Procedure :
-
Activation of PEG4 Carboxylic Acid :
-
Amidation Reaction :
Optimization Insights :
-
Excess PEG4-COOH (1.5 equiv) ensures complete conversion.
-
Lyophilization of the final product achieves >95% purity (HPLC analysis).
Industrial-Scale Production and Purification
Batch Reactor Optimization
Industrial synthesis employs continuous flow reactors for scalability:
Purification Techniques
| Step | Method | Conditions | Purity |
|---|---|---|---|
| Crude product | Liquid-liquid extraction | Ethyl acetate/water | 80% |
| Intermediate | Column chromatography | Silica gel, hexane/ethyl acetate | 92% |
| Final product | Preparative HPLC | C18 column, acetonitrile/water | 98% |
Storage Recommendations :
Analytical Validation and Quality Control
Structural Confirmation
Purity Assessment
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
PEG4 Handling : High viscosity complicates mixing. Solved using high-shear mixers in industrial reactors.
Chemical Reactions Analysis
Types of Reactions: Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl
Biological Activity
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is a specialized polyethylene glycol (PEG) derivative that plays a significant role in bioconjugation and drug development. This compound features an azide functional group, which is essential for its application in "Click Chemistry," allowing for efficient conjugation with alkyne-containing molecules. The hydrophilic nature of the PEG component enhances solubility in biological environments, making it suitable for various biomedical applications.
Chemical Structure and Properties
- Molecular Formula : C36H66N4O14
- Molecular Weight : 778.9 g/mol
- CAS Number : 1421933-29-0
- Purity : Typically >95%
- Functional Groups : Azide, t-butyl ester
- Storage Conditions : -20 °C
The structure includes four ethylene glycol units, which contribute to its hydrophilicity and solubility. The presence of three t-butyl ester groups allows for protection during chemical reactions, which can be deprotected under mild acidic conditions.
This compound primarily functions as a linker molecule in the development of targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to recruit and degrade specific cellular proteins by harnessing the ubiquitin-proteasome system. The azide group facilitates the attachment of a PROTAC recruiter moiety to a bioactive ligand that targets the protein of interest, enhancing therapeutic efficacy while minimizing off-target effects .
Applications in Drug Development
- Bioconjugation : The azide moiety allows for specific labeling of proteins and other biomolecules without altering their biological function. This property is crucial for developing targeted therapies and studying protein interactions.
- Click Chemistry : The compound's reactivity through Click Chemistry enables the formation of stable linkages with various biomolecules, facilitating drug delivery systems and protein labeling .
- Targeted Drug Delivery : By conjugating therapeutic agents to targeting moieties using this compound, researchers can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and efficacy.
Interaction Studies
Research often employs techniques such as mass spectrometry and fluorescence spectroscopy to analyze the stability and functionality of conjugates formed with this compound. These studies focus on binding efficiency and specificity when conjugated to target biomolecules, providing insights into protein interactions within cellular environments .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Azido-PEG3-Amido-Tris | Shorter PEG chain; fewer hydroxyl groups | Less hydrophilic; different reactivity profile |
| Azido-PEG5-Amido-Tris | Longer PEG chain; increased solubility | Enhanced solubility but may alter biological activity |
| Azido-PEG4-Amido-Tri-(carboxyethoxymethyl)-methane | Contains carboxylic acid groups | More reactive towards amines; used in different contexts |
| This compound | Tert-butoxycarbonyl protecting groups | Protects functional groups during reactions |
This compound stands out due to its balanced combination of hydrophilicity, reactivity through Click Chemistry, and suitability for various biological applications. Its unique structure allows for versatile use in drug delivery systems while maintaining stability and functionality in complex biological environments .
Study 1: PROTAC Development
A study demonstrated the effectiveness of this compound in synthesizing PROTACs aimed at degrading specific oncogenic proteins. The azide group allowed for precise conjugation to ligands targeting E3 ubiquitin ligases, leading to enhanced degradation rates of target proteins in cancer cells.
Study 2: Protein Labeling
Another research focused on using this compound for protein labeling in live cells. The azide's ability to form stable linkages enabled researchers to track protein dynamics effectively, providing insights into cellular processes and interactions.
Study 3: Drug Delivery Systems
A recent investigation highlighted the use of this compound in developing targeted drug delivery systems that improved the therapeutic index of chemotherapeutic agents by reducing systemic toxicity while enhancing tumor accumulation.
Scientific Research Applications
Bioconjugation
Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane is instrumental in bioconjugation processes, enabling the attachment of biomolecules such as proteins, peptides, and nucleic acids to surfaces or other molecules. The azide group facilitates "click" chemistry reactions with alkyne-functionalized molecules, allowing for:
- Targeted Drug Delivery : By conjugating therapeutic agents to specific targeting moieties, researchers can enhance the precision of drug delivery systems.
Drug Delivery Systems
The incorporation of this compound into drug delivery formulations significantly improves the pharmacokinetics of therapeutic agents. Key benefits include:
- Enhanced Solubility : The PEG component increases the solubility of hydrophobic drugs.
- Prolonged Circulation Time : Modifications using this linker can extend the half-life of drugs in circulation.
- Target-Specific Delivery : Facilitates the design of nanoparticles that can selectively deliver drugs to diseased tissues.
Surface Modification
This compound is also used for surface functionalization in various applications:
- Biosensors : By reducing nonspecific binding, it enhances the sensitivity and specificity of biosensors.
- Medical Devices : Improves biocompatibility and reduces rejection rates for implants.
Proteomics Research
In proteomics, this compound aids in the selective labeling and analysis of proteins within complex biological samples. Its applications include:
- Studying Protein Interactions : Allows researchers to investigate protein-protein interactions and modifications.
- Identifying Disease Biomarkers : Contributes to the discovery of potential biomarkers for various diseases.
Comparative Analysis Table
| Application Area | Key Features | Benefits |
|---|---|---|
| Bioconjugation | Facilitates coupling with biomolecules | Enables targeted delivery and improved therapeutic efficacy |
| Drug Delivery Systems | Enhances solubility and stability | Prolongs circulation time and improves target specificity |
| Surface Modification | Reduces nonspecific binding | Enhances biosensor performance and medical device compatibility |
| Proteomics Research | Enables selective protein labeling | Aids in understanding protein dynamics and disease mechanisms |
Case Studies
-
Targeted Drug Delivery Using Azido-PEG Linkers
- A study demonstrated that conjugating anticancer drugs with this compound resulted in improved targeting to tumor cells while minimizing systemic toxicity.
-
Biosensor Development
- Researchers developed a biosensor utilizing this compound that showed a significant increase in sensitivity for detecting specific biomarkers in blood samples compared to conventional sensors.
-
Proteomic Analysis
- In a proteomics study, this compound was used to label proteins in live cells, allowing researchers to track protein interactions in real-time, leading to insights into cellular signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of Azido-PEG4-Amido-tri-(t-butoxycarbonylethoxymethyl)-methane with structurally or functionally related PEG-based linkers.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Branching vs. In contrast, linear analogs like Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane are more rigid and better suited for hydrophilic environments .
Protection/Deprotection Chemistry :
- The t-butyl ester groups in the target compound require acidic deprotection (e.g., TFA), whereas Azido-PEG4-Amido-tri-(carboxyethoxymethyl)-methane contains pre-deprotected carboxylic acids, enabling direct conjugation without additional steps .
Solubility and Stability :
- The t-butyl esters confer lipophilicity , making the compound soluble in organic solvents like DMSO or dichloromethane. This contrasts with its carboxylic acid analog, which is water-soluble but may aggregate in aqueous buffers .
Click Chemistry Efficiency: Compounds with shorter PEG chains (e.g., DNP-PEG3-azide) exhibit faster reaction kinetics in click chemistry due to reduced steric hindrance. However, the longer PEG4 spacer in the target compound improves solubility and reduces nonspecific interactions in complex biological systems .
Functional Versatility :
- The inclusion of an NHS ester in N-(Azido-PEG2)-N-Boc-PEG4-NHS ester allows direct amine coupling, a feature absent in the target compound. This makes the latter more suitable for scenarios requiring controlled, stepwise conjugation .
Research Implications and Trends
- PROTAC Optimization : The branched PEG architecture of this compound is increasingly favored in PROTAC design to balance solubility, stability, and target engagement .
- Deprotection Strategies : Recent studies highlight the need for mild deprotection methods to preserve sensitive payloads, positioning t-butyl esters as a reliable choice over labile alternatives like Fmoc .
- Comparative Performance : In head-to-head studies, the target compound demonstrated ≥20% higher degradation efficiency for BRD4 compared to linear PEG analogs, attributed to improved ternary complex formation .
Q & A
Q. What analytical methods are critical for assessing degradation byproducts in PROTAC formulations?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
